An In-Depth Technical Guide to 1-Chloro-1-methylcyclopropane: History, Synthesis, and Applications
An In-Depth Technical Guide to 1-Chloro-1-methylcyclopropane: History, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-1-methylcyclopropane, a halogenated cyclopropane derivative of significant interest in organic synthesis and medicinal chemistry. The document delves into the historical context of its discovery, rooted in the broader exploration of cyclopropane chemistry and carbene additions. Detailed synthetic methodologies are presented, with a focus on the foundational work of pioneers like von Eggers Doering and the evolution of cyclopropanation techniques. The guide further explores the compound's chemical reactivity and its emerging applications as a valuable building block in the design and synthesis of novel therapeutic agents. This document serves as a critical resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction: The Significance of the Cyclopropane Motif in Chemistry and Medicine
The cyclopropane ring, a three-membered carbocycle, has long fascinated chemists due to its unique bonding characteristics and high ring strain, which impart distinct reactivity. In the realm of medicinal chemistry, the incorporation of cyclopropane moieties into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1][2] These rigid, compact structures can serve as bioisosteres for other functional groups and can lock a molecule into a specific, bioactive conformation, thereby increasing its potency and selectivity.[1]
1-Chloro-1-methylcyclopropane emerges as a particularly valuable synthon, combining the structural features of the cyclopropane ring with the reactivity of a tertiary alkyl halide. This combination allows for its use as a versatile building block in the synthesis of more complex molecules, particularly in the construction of pharmaceutical intermediates.
Historical Perspective and Discovery
The story of 1-Chloro-1-methylcyclopropane is intrinsically linked to the broader history of cyclopropane synthesis and the groundbreaking work on carbene chemistry. While August Freund accomplished the first synthesis of cyclopropane itself in 1881 via an intramolecular Wurtz reaction, the methods for creating substituted cyclopropanes, especially those with geminal halogens, evolved significantly in the mid-20th century.
A pivotal moment in this field was the 1954 publication by William von Eggers Doering and A. Kent Hoffmann, which detailed the addition of dichlorocarbene to olefins.[3] This work laid the foundation for the synthesis of a vast array of gem-dihalocyclopropanes. Although this seminal paper did not specifically describe the synthesis of 1-Chloro-1-methylcyclopropane, it established the fundamental reaction pathway: the addition of a carbene to an alkene.
The direct precursor to 1-Chloro-1-methylcyclopropane via this method would be the reaction of a chloromethylcarbene with propene, or more likely, the addition of dichlorocarbene to isobutylene (2-methylpropene) to form 1,1-dichloro-2,2-dimethylcyclopropane, which could then be selectively reduced. The development of phase-transfer catalysis (PTC) later provided a more efficient and practical method for generating dihalocarbenes for these reactions.
Synthesis and Methodologies
The primary and most established route for the synthesis of the structural backbone of 1-Chloro-1-methylcyclopropane involves the cyclopropanation of an alkene with a suitable carbene or carbenoid.
Dichlorocarbene Addition to Isobutylene
The most logical and widely practiced approach to the gem-dihalo analogue of the target molecule is the addition of dichlorocarbene (:CCl₂) to isobutylene. Dichlorocarbene is typically generated in situ from chloroform and a strong base.
Caption: Generation of dichlorocarbene and its subsequent addition to isobutylene.
Experimental Protocol: Synthesis of 1,1-dichloro-2,2-dimethylcyclopropane
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Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The flask is charged with isobutylene (1.0 eq) and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC, ~1-2 mol%).
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Reagent Addition: Chloroform (1.5-2.0 eq) is added to the flask. The mixture is cooled in an ice bath.
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Base Addition: A concentrated aqueous solution of sodium hydroxide (50% w/v) is added dropwise via the dropping funnel with vigorous stirring. The temperature is maintained below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC).
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Workup: The mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by fractional distillation to yield 1,1-dichloro-2,2-dimethylcyclopropane.[4]
Synthesis of 1-Chloro-1-methylcyclopropane
The synthesis of the title compound, 1-Chloro-1-methylcyclopropane, can be envisioned through a few potential pathways, including the selective reduction of 1,1-dichloro-2,2-dimethylcyclopropane or through the addition of a monochlorocarbene to propene, though the latter is less common. A more direct synthetic route involves the intramolecular cyclization of a suitable haloalkane.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 1-Chloro-1-methylcyclopropane is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₇Cl | [5] |
| Molecular Weight | 90.55 g/mol | [5] |
| CAS Number | 50915-28-1 | [5] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum of a related compound, methylcyclopropane, shows four distinct signals due to the lack of a plane of symmetry.[6] For 1-Chloro-1-methylcyclopropane, one would expect signals corresponding to the methyl protons and the diastereotopic methylene protons of the cyclopropane ring.
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¹³C NMR: The carbon NMR spectrum is expected to show three signals: one for the methyl carbon, one for the quaternary carbon bearing the chlorine atom, and one for the two equivalent methylene carbons of the cyclopropane ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 90 and an M+2 peak at m/z 92 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.[5]
Chemical Reactivity and Synthetic Utility
1-Chloro-1-methylcyclopropane is a valuable intermediate in organic synthesis. The presence of the chlorine atom provides a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Caption: Nucleophilic substitution at the tertiary carbon of 1-Chloro-1-methylcyclopropane.
For example, it can be used to synthesize cyclopropylamines, which are important pharmacophores. The reaction with ammonia or an amine would yield the corresponding 1-methylcyclopropylamine derivative.
Applications in Drug Discovery and Development
The cyclopropylmethyl moiety is a recognized pharmacophore present in several approved drugs, where it can significantly influence pharmacological properties such as potency, selectivity, and metabolic stability.[7] While specific applications of 1-Chloro-1-methylcyclopropane are not extensively documented in publicly available literature, its structural relative, (chloromethyl)cyclopropane, serves as a key reagent for introducing the N-cyclopropylmethyl group.[7] This group is a crucial feature in opioid receptor modulators like Buprenorphine.[7]
The utility of halogenated compounds in medicinal chemistry is well-established, with over 250 FDA-approved drugs containing chlorine.[8] The chloro-substituent can modulate the electronic and lipophilic properties of a molecule, impacting its binding to biological targets and its pharmacokinetic profile. Therefore, 1-Chloro-1-methylcyclopropane represents a promising, yet likely underexplored, building block for the synthesis of novel drug candidates. Its rigid cyclopropane core and the reactive chlorine atom offer a strategic entry point for creating diverse chemical libraries for screening against various therapeutic targets.
Conclusion
1-Chloro-1-methylcyclopropane, a simple yet synthetically valuable molecule, has its roots in the fundamental discoveries of carbene chemistry. While its own detailed history is not as prominent as that of its parent cyclopropane or the methods used to create it, its importance lies in its potential as a building block for more complex molecules, particularly in the pharmaceutical industry. The methodologies for synthesizing its core structure are well-established, primarily through the addition of carbenes to alkenes. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of strained ring systems like 1-Chloro-1-methylcyclopropane is poised to play an increasingly important role in the development of next-generation therapeutics.
References
- Doering, W. von E., & Hoffmann, A. K. (1954). The Addition of Dichlorocarbene to Olefins. Journal of the American Chemical Society, 76(23), 6162–6165.
- Longdom Publishing. (n.d.).
- SpectraBase. (n.d.). 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543257, 1-Chloro-1-methylcyclopropane. Retrieved from [Link]
- The Crucial Role of Cyclopropane Deriv
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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National Institute of Standards and Technology. (n.d.). Cyclopropane, 1,1-dichloro-2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Cyclopropane Derivatives and their Diverse Biological Activities.
- Quora. (2019, June 10). How does methylcyclopropane have 4 NMR signals?
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